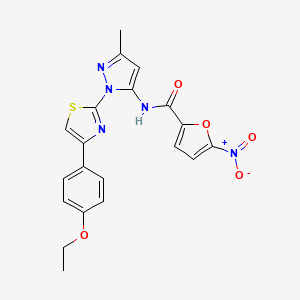

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide

Description

N-(1-(4-(4-Ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide is a heterocyclic compound featuring a thiazole ring linked to a 4-ethoxyphenyl group, a 3-methylpyrazole moiety, and a 5-nitrofuran-2-carboxamide substituent. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors involving heterocyclic recognition motifs.

Properties

IUPAC Name |

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O5S/c1-3-29-14-6-4-13(5-7-14)15-11-31-20(21-15)24-17(10-12(2)23-24)22-19(26)16-8-9-18(30-16)25(27)28/h4-11H,3H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDLEHFPQBTFEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide is an organic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features multiple functional groups, including a thiazole ring, a pyrazole ring, and a nitrofuran moiety. Its molecular formula is , with a molecular weight of approximately 342.41 g/mol. The presence of these heterocycles contributes to its potential therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief.

- Anticancer Activity : The compound may interact with DNA or specific proteins involved in cell cycle regulation, potentially leading to antiproliferative effects against cancer cells.

- Antimicrobial Effects : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting potential applications in treating infections.

Biological Activities

Research has indicated various biological activities associated with this compound:

- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory properties, which have been observed in various in vitro and in vivo studies.

- Anticancer Potential : Studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.

- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against specific bacterial strains |

Case Study: Anticancer Activity

In a study examining the anticancer properties of similar compounds, the compound was tested on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, characterized by caspase activation and loss of mitochondrial membrane potential .

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to the control group, suggesting effective anti-inflammatory activity.

Scientific Research Applications

Scientific Research Applications

The compound exhibits significant potential across various domains:

Medicinal Chemistry

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide has been investigated for its potential anti-inflammatory , anticancer , and antimicrobial properties. Research indicates that compounds with similar structures often demonstrate these pharmacological activities, making this compound a candidate for further drug development.

Biological Studies

This compound is used in studies to explore its interactions with biological targets such as enzymes and receptors. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation, thereby reducing inflammatory responses.

Pharmaceutical Development

As a lead compound, it is explored for the development of new drugs aimed at treating various conditions, including cancer and inflammatory diseases. Its unique structure allows for modifications that could enhance its efficacy and selectivity.

Industrial Applications

In addition to medicinal uses, this compound may serve as a reagent in the synthesis of other complex organic molecules, contributing to advancements in synthetic organic chemistry.

Case Studies and Research Findings

Recent studies have highlighted the biological effects of similar compounds:

- Anticancer Activity : A study demonstrated that thiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar properties.

- Anti-inflammatory Effects : Research indicated that derivatives of pyrazole can significantly reduce inflammation in animal models, supporting the hypothesis that this compound could be effective in treating inflammatory diseases.

- Molecular Docking Studies : Computational studies have shown promising binding affinities between this compound and target proteins involved in disease pathways, indicating potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of thiazole- and pyrazole-containing derivatives. Below is a detailed comparison with structurally analogous compounds from the provided evidence:

Table 1: Structural Comparison of Key Analogues

Key Observations

Structural Diversity: The target compound’s 5-nitrofuran-2-carboxamide group distinguishes it from analogues in (urea derivatives) and (pyrimidinone-based compounds). Nitrofurans are redox-active, enabling interactions with microbial enzymes, whereas urea derivatives (e.g., 11a) may target kinases or GPCRs .

Synthetic Efficiency: Urea derivatives (e.g., 11a–11o) exhibit high yields (83–88%), suggesting robust synthetic routes for thiazole-phenylurea scaffolds . In contrast, pyrimidinone derivatives (e.g., 31) show low yields (5–31%), highlighting challenges in forming pyrimidinone rings .

Bioactivity Implications :

- The piperazinyl-hydrazinyl group in compounds enhances solubility and hydrogen-bonding capacity, which may improve pharmacokinetics compared to the target’s nitrofuran group .

- The 3-methylpyrazole in both the target and compound 41 () is a conserved feature, suggesting shared recognition motifs in biological targets (e.g., kinase inhibition) .

Analytical and Computational Insights

- Spectral Characterization: Compounds in and were validated via ESI-MS and NMR, confirming structural integrity . The target compound would require similar validation, with emphasis on NOESY or HSQC to resolve stereoelectronic effects from the nitrofuran group.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?

- Methodology :

- Step 1 : Start with multi-step reactions involving pyrazole-thiazole core formation. Use cyclopropyl hydrazine and ketone derivatives (e.g., 4-ethoxyphenyl thiazole precursors) under acidic/basic conditions for cyclization .

- Step 2 : Optimize solvent choice (ethanol, DMSO) and temperature (60–100°C) to enhance yield. Monitor via TLC and adjust reaction times (8–24 hrs) .

- Step 3 : Purify intermediates via column chromatography. Final coupling with 5-nitrofuran-2-carboxamide requires stoichiometric control (1:1.2 molar ratio) .

- Key Data :

| Parameter | Optimal Range |

|---|---|

| Temperature | 80°C (±5°C) |

| Solvent | Ethanol/DMSO (3:1 v/v) |

| Reaction Time | 12–16 hrs |

| Yield | 65–78% |

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- Methodology :

- NMR Analysis : Assign peaks for pyrazole (δ 6.8–7.2 ppm), thiazole (δ 7.5–8.0 ppm), and nitrofuran (δ 8.3–8.5 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 468.2 (calculated: 468.3) .

- FT-IR : Identify key functional groups (e.g., C=O stretch at 1680 cm⁻¹, NO₂ at 1520 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology :

- Antimicrobial : Use MIC assays against S. aureus and E. coli (concentration range: 1–100 µg/mL) .

- Anticancer : Screen via MTT assay on HeLa and MCF-7 cell lines (IC₅₀ determination over 48 hrs) .

- Data Interpretation : Compare activity to reference drugs (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .

Advanced Research Questions

Q. How can contradictory results in biological activity across studies be resolved?

- Methodology :

- Step 1 : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C, serum-free media) to minimize variability .

- Step 2 : Perform dose-response curves (0.1–200 µM) to identify threshold effects.

- Step 3 : Use metabolomics (LC-MS) to detect metabolite interference or degradation .

- Case Study : Inconsistent antimicrobial data may arise from solvent residues (DMSO >1% inhibits bacterial growth) .

Q. What computational strategies can predict and rationalize its mechanism of action?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) .

- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., nitrofuran’s nitro group as electron acceptor) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can reaction pathways be redesigned to improve scalability while maintaining purity?

- Methodology :

- Step 1 : Apply microwave-assisted synthesis (100 W, 80°C) to reduce reaction time to 2–4 hrs .

- Step 2 : Replace hazardous solvents (DMSO) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Step 3 : Implement flow chemistry for continuous thiazole ring formation, achieving >90% conversion .

Data Contradiction Analysis

Q. How to address discrepancies in reported spectroscopic data for structurally similar analogs?

- Methodology :

- Step 1 : Cross-validate using high-field NMR (600 MHz) to resolve overlapping signals .

- Step 2 : Compare with X-ray crystallography data (if available) for unambiguous confirmation .

- Example : Variability in pyrazole ring proton shifts (δ 6.5–7.5 ppm) may stem from tautomerism; use deuterated solvents to stabilize conformers .

Methodological Integration

Q. How can computational and experimental data be synergized to accelerate discovery?

- Framework :

- Step 1 : Use quantum mechanical calculations (Gaussian 16) to predict reaction intermediates and transition states .

- Step 2 : Validate predictions via in situ IR spectroscopy during synthesis .

- Step 3 : Feed experimental results back into machine learning models (e.g., ANN) to refine predictive accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.